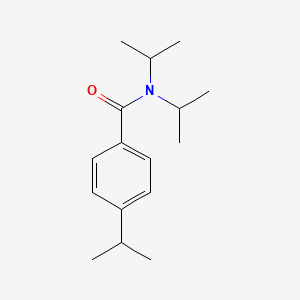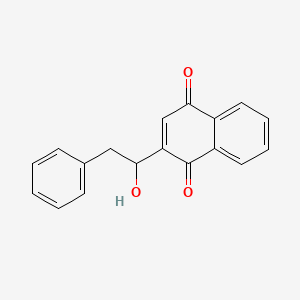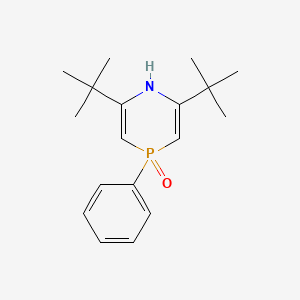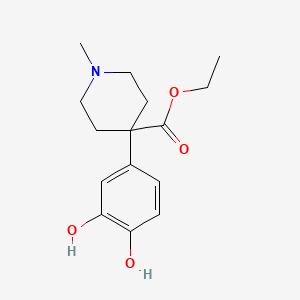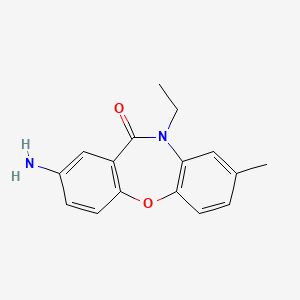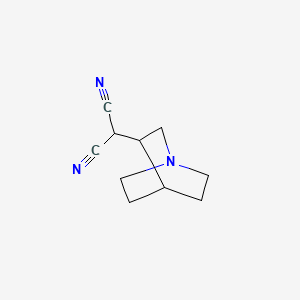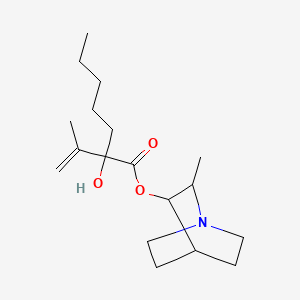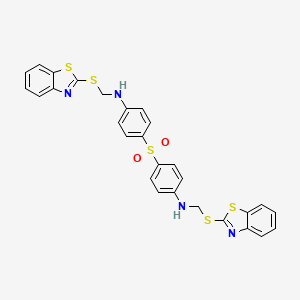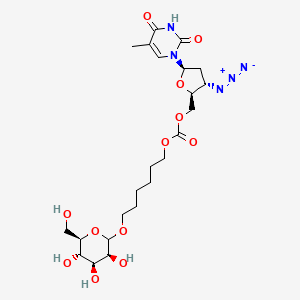
((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reactants: Phenoxycarbonothioyl chloride, Thiolating agent (e.g., sodium thiolate)
- Conditions: Room temperature, inert atmosphere
- Reaction:
C6H5OCSCl+2RSH→C6H5OCS2R+HCl
Industrial Production Methods
Industrial production of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain product consistency and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene typically involves the reaction of phenol with carbon disulfide and a suitable halogenating agent, such as phosphorus pentachloride (PCl(_{5})). The reaction proceeds through the formation of intermediate compounds, which are subsequently treated with thiolating agents to introduce the thioester groups.
-
Step 1: Formation of Phenoxycarbonothioyl Chloride
- Reaction:
C6H5OH+CS2+PCl5→C6H5OCSCl+POCl3+HCl
Reactants: Phenol, Carbon disulfide, Phosphorus pentachloride
Conditions: Reflux in an inert atmosphere
- Reaction:
Chemical Reactions Analysis
Types of Reactions
-
Oxidation:
- Reagents: Oxidizing agents such as hydrogen peroxide (H({2})O({2})) or potassium permanganate (KMnO(_{4}))
- Conditions: Mild to moderate temperatures
- Products: Sulfoxides and sulfones
-
Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride (LiAlH({4})) or sodium borohydride (NaBH({4}))
- Conditions: Low temperatures, inert atmosphere
- Products: Thiols and alcohols
-
Substitution:
- Reagents: Nucleophiles such as amines or alkoxides
- Conditions: Room temperature to moderate heating
- Products: Substituted thioesters and ethers
Common Reagents and Conditions
- Oxidizing Agents: Hydrogen peroxide, potassium permanganate
- Reducing Agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Amines, alkoxides
Scientific Research Applications
Chemistry
In chemistry, ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is explored for its potential as a biochemical probe. Its ability to interact with thiol-containing biomolecules makes it useful in studying protein function and enzyme activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its reactivity with thiol groups suggests possible applications in drug development, particularly in targeting cysteine residues in proteins.
Industry
Industrially, this compound is used in the production of polymers and advanced materials. Its ability to form stable thioester linkages makes it valuable in the synthesis of high-performance materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene involves its interaction with thiol groups in biomolecules. The compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This reactivity is exploited in various applications, from biochemical assays to therapeutic interventions.
Comparison with Similar Compounds
Similar Compounds
- Phenylcarbonothioylthio)pentanoic acid
- Dithiobenzoic acid
- Phenyl dithiocarbamate
Uniqueness
Compared to similar compounds, ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene stands out due to its multiple thioester groups and phenoxy functionality. This unique structure provides enhanced reactivity and versatility in chemical synthesis and material science applications.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can lead to new discoveries and advancements in multiple disciplines.
Properties
CAS No. |
66787-03-9 |
|---|---|
Molecular Formula |
C14H10O2S4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
O-phenyl (phenoxycarbothioyldisulfanyl)methanethioate |
InChI |
InChI=1S/C14H10O2S4/c17-13(15-11-7-3-1-4-8-11)19-20-14(18)16-12-9-5-2-6-10-12/h1-10H |
InChI Key |
DGVTWRJWSFKBJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=S)SSC(=S)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



